2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine
Description
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrimidine core. This structure comprises a five-membered imidazole ring fused to a six-membered pyrimidine ring, substituted with chlorine (at position 2), methyl groups (positions 4 and 8), and a phenyl group (position 6). Its unique substitution pattern confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry, agrochemicals, or materials science.
Properties
CAS No. |
88875-13-2 |
|---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
2-chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-8-12(15)17-13-10(2)16-14(18(9)13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
SMAMDMMDRNSRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N=C(N12)C3=CC=CC=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the compound .
Scientific Research Applications
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting GABA receptors and p38 mitogen-activated protein kinase.
Biological Research: The compound is used in studies related to its antibacterial and antifungal properties.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its inhibitory effects on neurotransmission . Additionally, its role as a p38 mitogen-activated protein kinase inhibitor involves the inhibition of this kinase, which plays a crucial role in inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues: Pyrazolo[1,5-a]pyrimidines vs. Imidazo[1,5-a]pyrimidines
The imidazo[1,5-a]pyrimidine scaffold differs from pyrazolo[1,5-a]pyrimidines (e.g., compounds in ) in the arrangement of nitrogen atoms. Imidazo systems contain two nitrogen atoms in the five-membered ring (positions 1 and 3), whereas pyrazolo systems have adjacent nitrogens (positions 1 and 2). This difference influences π-electron delocalization and hydrogen-bonding capabilities:
- Similar behavior is expected in imidazo analogs, though the chlorine substituent in 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine may further polarize electron density.
- Ring Puckering : Pyrazolo[1,5-a]pyrimidines exhibit envelope conformations in their five-membered carbocyclic rings (puckering amplitude Q ≈ 0.3–0.4 Å; angle θ ≈ 36°) . The methyl groups at positions 4 and 8 in the target compound may sterically enforce similar puckering, affecting molecular packing.
Substituent Effects: Halogen vs. Methyl/Methoxy Groups
highlights cyclopenta[g]pyrazolo[1,5-a]pyrimidines with para-substituted aryl groups (Cl, Br, Me, OMe). Comparisons with the target compound’s phenyl substituent (position 6) reveal:
- Dihedral Angles : In pyrazolo analogs, the aryl ring forms dihedral angles of 3.6°–14.5° with the heterobicyclic core, favoring near-coplanarity (especially with electron-donating groups like OMe) . The phenyl group in the target compound may adopt a similar orientation, enhancing π-π stacking interactions.
- Electron-Withdrawing Effects : The 2-chloro substituent in the target compound contrasts with para-Cl/Br substituents in . Chlorine’s inductive effect may reduce electron density at the pyrimidine ring, altering reactivity or binding interactions compared to bromine (larger size, weaker electronegativity).
Data Tables
Table 1: Structural Comparison of Heterobicyclic Compounds
Table 2: Bond Lengths in Heterobicyclic Cores (Å)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
